Chromafenozide

Description

Properties

IUPAC Name |

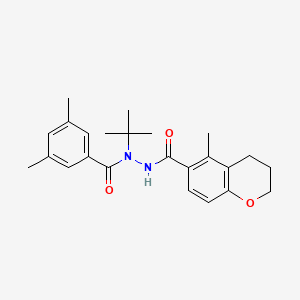

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSNYBUADCFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057976 | |

| Record name | Chromafenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143807-66-3 | |

| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143807-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromafenozide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromafenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMAFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chromafenozide's Interaction with the Ecdysone Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromafenozide is a non-steroidal ecdysone (B1671078) agonist belonging to the diacylhydrazine class of insecticides. Its mode of action is characterized by high specificity and potency, primarily against lepidopteran pests. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its binding to the ecdysone receptor (EcR) and the subsequent activation of the ecdysone signaling pathway. Detailed experimental protocols for key assays and quantitative data on receptor binding and activation are presented to facilitate further research and development in this area.

Introduction: The Ecdysone Signaling Pathway

The insect molting and metamorphosis are intricate processes orchestrated by the steroid hormone 20-hydroxyecdysone (B1671079) (20E). 20E exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2] In the absence of a ligand, the EcR-USP heterodimer is thought to bind to ecdysone response elements (EcREs) on the DNA and repress gene transcription.[1] The binding of 20E to the ligand-binding pocket of EcR induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of a transcriptional cascade that drives the molting process.[2]

This compound: A Lepidopteran-Specific Ecdysone Agonist

This compound acts as a mimic of 20E, binding to the EcR with high affinity and activating the downstream signaling cascade.[3] This leads to a premature and incomplete molt, ultimately resulting in the death of the insect larva.[3] A key characteristic of this compound is its remarkable selectivity for lepidopteran species, with significantly lower activity against other insect orders such as Diptera.[3][4]

Quantitative Analysis of Ecdysone Receptor Binding and Activation

The binding affinity and activation potential of this compound for the EcR have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, highlighting the compound's potency and selectivity.

Table 1: Competitive Binding Affinity of this compound for the Ecdysone Receptor

| Insect Species | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| Spodoptera frugiperda | Sf9 (Lepidoptera) | [³H]Ponasterone A | Not explicitly stated, but antagonism observed at nanomolar concentrations. | Not Determined | [3] |

| Drosophila melanogaster | Kc (Diptera) | [³H]Ponasterone A | Significantly higher than in Sf9 cells. | Not Determined | [3] |

Table 2: Ecdysone Receptor Activation by this compound (Reporter Gene Assay)

| Cell Line | Reporter Gene | EC50 (µM) | Max. Activation vs. Ponasterone A | Reference |

| Sf9 (Lepidoptera) | Luciferase | ~0.003 | ~25% | [3] |

| Kc (Diptera) | Luciferase | >10 | No significant activation | [3] |

Note: The data in these tables are compiled from published studies. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with the ecdysone receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]ponasterone A) for binding to the ecdysone receptor.

Materials:

-

Insect cell line expressing the target EcR/USP (e.g., Sf9 cells for lepidopteran receptor).

-

Radiolabeled ecdysone agonist (e.g., [³H]ponasterone A).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10% glycerol).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Receptor Preparation: Prepare a crude nuclear extract or microsomal fraction from the insect cells containing the EcR/USP complex.

-

Assay Setup: In a microtiter plate, combine the receptor preparation, a fixed concentration of [³H]ponasterone A (typically at its Kd value), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]ponasterone A against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[5]

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene (luciferase) under the control of an ecdysone-responsive promoter.[6][7]

Materials:

-

Insect cell line (e.g., Sf9 or Kc cells).

-

Expression plasmids for EcR and USP.

-

Reporter plasmid containing a luciferase gene downstream of an EcRE.

-

Transfection reagent.

-

Cell culture medium.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection: Culture the insect cells to an appropriate density. Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent.

-

Compound Treatment: After transfection, seed the cells into a multi-well plate and treat them with varying concentrations of this compound. Include a positive control (e.g., ponasterone A) and a negative control (vehicle).

-

Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

This compound's mechanism of action as a potent and selective ecdysone receptor agonist, particularly in lepidopteran insects, is well-supported by in vitro binding and functional assays. The data clearly demonstrate its ability to bind to the EcR-USP heterodimer and activate the ecdysone signaling pathway, leading to lethal molting disruption. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the molecular interactions of this compound and to screen for novel ecdysone receptor modulators. Future research could focus on elucidating the precise structural basis for this compound's species selectivity and on identifying new compounds with improved insecticidal profiles.

References

- 1. Nuclear localization and DNA binding of ecdysone receptor and ultraspiracle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sdbonline.org [sdbonline.org]

- 3. Potent and selective partial ecdysone agonist activity of this compound in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the activity of non-steroidal ecdysone agonists between dipteran and lepidopteran insects, using cell-based EcR reporter assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.emory.edu [med.emory.edu]

Chromafenozide: A Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromafenozide is a diacylhydrazine insecticide highly specific to lepidopteran pests.[1] It functions as a non-steroidal ecdysone (B1671078) agonist, mimicking the insect molting hormone 20-hydroxyecdysone (B1671079) (20E).[2] This mode of action disrupts the normal growth and development of target insects, inducing a premature and lethal molt.[3] Developed through a collaboration between Nippon Kayaku Co., Ltd. and Sankyo Co., Ltd., this compound is a key component in integrated pest management (IPM) programs due to its high selectivity and low toxicity to non-target organisms.[4][5] This document provides a comprehensive technical overview of its molecular structure, chemical properties, and mechanism of action.

Molecular Structure and Identification

This compound is a complex organic molecule featuring a chromane (B1220400) core linked to a substituted hydrazide moiety. Its systematic chemical names and identifiers are crucial for unambiguous identification in research and regulatory contexts.

-

IUPAC Name: N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-5-methylchromane-6-carbohydrazide[6]

-

CAS Name: 3,4-dihydro-5-methyl-2H-1-benzopyran-6-carboxylic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide[6][7]

-

Synonyms: ANS-118, Matric, Killat, CM 001, Carbochrozide[2][7][8]

Structural Formula:

(Note: This is a SMILES representation of the structure. A 2D diagram is implicitly represented by this notation for chemical databases.)

Physicochemical Properties

The chemical and physical properties of this compound dictate its environmental fate, solubility, and formulation characteristics. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Physical State | White crystalline solid/powder | [4][7][8] |

| Melting Point | 186.4 °C | [2][4][7] |

| Water Solubility | 1.12 mg/L (at 20 °C) | [4][7][9] |

| Solubility in Organic Solvents (at 20 °C) | ||

| Toluene (B28343) | 320 mg/L (0.32 g/L) | [4][10] |

| Dichloromethane | >336,000 mg/L (>336 g/L) | [4] |

| Acetone | 186,000 mg/L (186 g/L) | [4] |

| Ethanol | 173,000 mg/L (173 g/L) | [4] |

| Ethyl Acetate | 50,600 mg/L (50.6 g/L) | [4] |

| DMSO | 250 mg/mL | [8][11] |

| Partition Coefficient (n-octanol/water) | Log P = 2.7 (at 22 °C) | [4][7] |

| Vapor Pressure | ≤4 x 10⁻⁹ Pa (at 25 °C) | [7][9] |

| Density | 1.129 - 1.173 g/cm³ | [2][8] |

Mechanism of Action: Ecdysone Receptor Agonism

This compound's insecticidal activity stems from its function as a potent and selective partial agonist of the ecdysone receptor (EcR).[1] In insects, the steroid hormone 20-hydroxyecdysone (20E) binds to the EcR, which forms a heterodimer with the Ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for molting and metamorphosis.

This compound mimics the action of 20E, binding to the lepidopteran EcR with high affinity.[1] This binding triggers the same downstream signaling cascade, but in an unregulated manner. The insect is forced into a premature and incomplete larval molt, which is ultimately lethal.[3][11] This process begins with the inhibition of feeding within hours of ingestion, followed by the fatal molt.[11] Its high specificity for lepidopteran insects is attributed to differences in the EcR binding pocket compared to other insect orders.[1][5]

Signaling Pathway Diagram

Caption: Mechanism of action for this compound as an ecdysone agonist.

Synthesis and Manufacturing

The commercial production of this compound is a concise two-step process involving a hydrazide coupling reaction.[10]

-

Acid Chloride Formation: 5-methyl-4-chromanecarboxylic acid is reacted with thionyl chloride in a toluene solvent to produce its corresponding acid chloride.

-

Hydrazide Coupling: The resulting acid chloride is then reacted with tert-butylhydrazine (B1221602) hydrochloride in dichloromethane, with triethylamine (B128534) used to facilitate the formation of the final hydrazide linkage.

The final product is purified through washing, concentration, and recrystallization from isopropanol (B130326) to yield technical-grade this compound.[10]

Experimental Workflow: Synthesis

Caption: Commercial synthesis workflow for this compound.

Experimental Protocols

A. Ecdysone Agonist Activity Assay (Reporter Gene Assay)

This protocol is based on the methodology used to evaluate the transcription-inducing activity of this compound via the ecdysone receptor.[1]

-

Cell Culture: Spodoptera frugiperda (Sf9) or Drosophila melanogaster (Kc) cells are cultured in an appropriate medium (e.g., Grace's insect medium supplemented with fetal bovine serum).

-

Transfection: Cells are transiently transfected with two plasmids:

-

An ecdysone-responsive reporter plasmid containing multiple copies of an ecdysone response element (EcRE) upstream of a minimal promoter driving a luciferase reporter gene.

-

An expression plasmid for the target ecdysone receptor (EcR) and its partner protein, USP.

-

-

Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., ponasterone A), and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The resulting luminescence is proportional to the level of EcR activation.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (maximal activation) of this compound.

B. Residue Analysis in Agricultural Samples (QuEChERS and LC-MS/MS)

This protocol is a generalized method for determining this compound residues in crops like lettuce and perilla leaves.[3]

-

Sample Homogenization: A representative sample (e.g., 10 g) of the crop is homogenized.

-

Extraction (QuEChERS): The homogenized sample is placed in a centrifuge tube with water and acetonitrile (B52724). A salt packet (containing MgSO₄, NaCl, etc.) is added, and the tube is shaken vigorously to partition the analytes into the organic layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove water). The tube is vortexed and centrifuged.

-

LC-MS/MS Analysis: The final cleaned extract is filtered and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separation is achieved on a C18 column with a gradient mobile phase (e.g., water and methanol/acetonitrile with formic acid).

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive mode, with multiple reaction monitoring (MRM) for quantification and confirmation.

-

Spectroscopic and Chromatographic Data

Structural elucidation and quantification of this compound rely on modern analytical techniques.

Mass Spectrometry (MS)

Tandem mass spectrometry is the primary technique for the sensitive and selective quantification of this compound. Key MRM transitions are used for identification.

| Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| 395.2 | 161.1 | 339.2 | Varies by instrument |

(Note: Specific collision energies and ion ratios are instrument-dependent and require optimization.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data is available from commercial suppliers, confirming the proton environment of the molecule. A full structural assignment would involve 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments to unequivocally assign all proton and carbon signals.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

~3200-3400 cm⁻¹: N-H stretching from the hydrazide group.

-

~2850-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups.

-

~1630-1680 cm⁻¹: Two distinct C=O (amide) stretching vibrations from the diacylhydrazine core.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching from the aromatic rings.

-

~1100-1250 cm⁻¹: C-O stretching from the chromane ether linkage.

Toxicological Profile

This compound exhibits very low acute toxicity to mammals, which is a key feature of its favorable safety profile.

| Study Type | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat, Mouse | Oral | >5000 mg/kg | [7][8] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [7][8] |

| Acute Inhalation LC₅₀ | Rat | Inhalation | >4.68 mg/L | [7][8] |

| Aquatic Toxicity LC₅₀ (96 hr) | Carp | - | >47.25 mg/L | [7] |

| Aquatic Toxicity LC₅₀ (96 hr) | Rainbow Trout | - | >18.9 mg/L | [7] |

Conclusion

This compound is a highly effective and selective insecticide with a well-defined molecular structure and mechanism of action. Its ability to act as a potent ecdysone receptor agonist in lepidopteran species, combined with its low mammalian toxicity, makes it a valuable tool for modern crop protection. The data presented in this guide, from its physicochemical properties to its toxicological profile, provide a solid foundation for researchers and professionals in the fields of agrochemistry, entomology, and drug development.

References

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of Methoxyfenozide, this compound and Tebufenozide Residues in Agricultural Commodities Using HPLC-UVD/MS -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. Residual characteristics and safety assessment of the insecticides spiromesifen and this compound in lettuce and perilla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. lcms.cz [lcms.cz]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

The Synthesis of Chromafenozide: A Technical Guide

Introduction

Chromafenozide is a diacylhydrazine insecticide that functions as an insect growth regulator. It is particularly effective against lepidopteran pests in a variety of agricultural settings. This compound acts as an ecdysone (B1671078) agonist, inducing a premature and lethal molt in insect larvae.[1][2] This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, including detailed experimental protocols for key steps, quantitative data, and a visual representation of the synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of two key intermediates, followed by their coupling to form the final product. The two primary intermediates are:

-

Intermediate A: 5-Methylchroman-6-carboxylic acid

-

Intermediate B: N-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazine

The general strategy involves the synthesis of these two fragments, followed by a final amidation reaction.

Data Summary of Synthetic Steps

The following tables summarize the key reactants, reagents, and conditions for each major step in the synthesis of this compound.

Table 1: Synthesis of 3,5-Dimethylbenzoyl Chloride (Intermediate B Precursor)

| Step | Starting Material | Reagents/Catalysts | Solvent | Reaction Conditions | Product |

| 1 | 3,5-Dimethylbenzoic acid | Thionyl chloride (SOCl₂) | Toluene (B28343) | Reflux | 3,5-Dimethylbenzoyl chloride |

Table 2: Synthesis of N'-tert-butyl-3,5-dimethylbenzohydrazide (Intermediate B)

| Step | Starting Material | Reagents/Catalysts | Solvent | Reaction Conditions | Product |

| 2 | tert-Butylhydrazine (B1221602) hydrochloride | 3,5-Dimethylbenzoyl chloride, Triethylamine (B128534) (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | 0°C to room temperature | N'-tert-butyl-3,5-dimethylbenzohydrazide |

Table 3: Synthesis of 5-Methylchroman-6-carboxylic acid (Intermediate A)

| Step | Starting Material | Reagents/Catalysts | Solvent | Reaction Conditions | Product |

| 3 | Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate) | Propargyl bromide, Base (e.g., K₂CO₃) | Acetone | Reflux | Propargyl ether intermediate |

| 4 | Propargyl ether intermediate | Silver(I) salt (e.g., AgBF₄) | Dichloromethane (CH₂Cl₂) | Room temperature | Cyclic ether intermediate |

| 5 | Cyclic ether intermediate | Acid catalyst (e.g., p-TsOH) | Toluene | Reflux | Ethyl 5-methylchromane-6-carboxylate |

| 6 | Ethyl 5-methylchromane-6-carboxylate | Sodium hydroxide (B78521) (NaOH), then HCl | Ethanol (B145695)/Water | Reflux, then acidification | 5-Methylchroman-6-carboxylic acid |

Table 4: Final Synthesis of this compound

| Step | Starting Material | Reagents/Catalysts | Solvent | Reaction Conditions | Product |

| 7 | 5-Methylchroman-6-carboxylic acid | Thionyl chloride (SOCl₂) | Toluene | Reflux | 5-Methylchroman-6-carbonyl chloride |

| 8 | 5-Methylchroman-6-carbonyl chloride | N'-tert-butyl-3,5-dimethylbenzohydrazide, Pyridine (B92270) | Dichloromethane (CH₂Cl₂) | 0°C to room temperature | This compound |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound. These protocols are based on general procedures for similar chemical transformations.

Protocol 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

-

To a stirred solution of 3,5-dimethylbenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting crude 3,5-dimethylbenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of N'-tert-butyl-3,5-dimethylbenzohydrazide (Intermediate B)

-

Suspend tert-butylhydrazine hydrochloride (1.0 eq) in dichloromethane.

-

Cool the suspension to 0°C and add triethylamine (2.2 eq) dropwise.

-

To this mixture, add a solution of 3,5-dimethylbenzoyl chloride (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with water, dilute HCl solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain N'-tert-butyl-3,5-dimethylbenzohydrazide.

Protocol 3: Synthesis of 5-Methylchroman-6-carboxylic acid (Intermediate A)

This is a multi-step process; a representative procedure for the key cyclization and aromatization is described here, based on analogous reactions.

-

Synthesis of Ethyl 5-methylchromane-6-carboxylate: A detailed procedure for this specific transformation is outlined in US Patent 5,698,716A, involving the rearrangement of a propargyl ether derived from Hagemann's ester. A silver(I) salt is used to catalyze the rearrangement to a cyclic ether, which is then isomerized using an acid catalyst to the chroman ester.

-

Hydrolysis to 5-Methylchroman-6-carboxylic acid:

-

Dissolve ethyl 5-methylchromane-6-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl, resulting in the precipitation of the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-methylchroman-6-carboxylic acid.

-

Protocol 4: Final Synthesis of this compound

-

Formation of the Acid Chloride:

-

To a solution of 5-methylchroman-6-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude 5-methylchroman-6-carbonyl chloride.

-

-

Coupling Reaction:

-

Dissolve N'-tert-butyl-3,5-dimethylbenzohydrazide (1.0 eq) and pyridine (1.1 eq) in dichloromethane and cool to 0°C.

-

Add a solution of the crude 5-methylchroman-6-carbonyl chloride in dichloromethane dropwise to the cooled hydrazine (B178648) solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to afford pure this compound.[3]

-

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound and its key intermediates.

Caption: Synthesis pathway of this compound from key starting materials.

Disclaimer: The synthetic pathway and experimental protocols described in this guide are based on available scientific literature and patents. These procedures should only be carried out by qualified chemists in a well-equipped laboratory, with appropriate safety precautions in place. The yields and reaction conditions are representative and may require optimization.

References

Chromafenozide: A Technical Guide for Researchers on its Function as a Non-steroidal Ecdysone Agonist

Abstract: Chromafenozide is a potent, selective non-steroidal ecdysone (B1671078) agonist belonging to the diacylhydrazine class of insecticides.[1][2] It functions by mimicking the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and binding to the ecdysone receptor (EcR).[3] This action induces a premature and incomplete lethal molt in target insects, primarily lepidopteran larvae.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in drug development and pest management.

Introduction

This compound (also known as ANS-118) is a key insect growth regulator used in agriculture to control a variety of lepidopteran pests that affect crops such as fruit trees, rice, and vegetables.[3][5] Unlike traditional neurotoxic insecticides, its specific mode of action offers a favorable environmental profile, with minimal impact on non-target organisms, including beneficial insects.[2][3] this compound's efficacy stems from its high affinity and selective binding to the lepidopteran ecdysone receptor, which, in partnership with the ultraspiracle protein (USP), regulates gene expression related to molting.[6][7] By activating this receptor complex persistently, it disrupts the normal developmental process, leading to cessation of feeding and eventual death of the larvae.[1][8]

Chemical Properties of this compound [9][10]

| Property | Value |

| Common Name | This compound |

| Chemical Name | 2'-tert-butyl-5-methyl-2'-(3,5-xyloyl)-chromane-6-carbohydrate |

| Chemical Class | Diacylhydrazine |

| CAS Number | 143807-66-3 |

| Molecular Formula | C24H30N2O3 |

| Molecular Weight | 394.51 g/mol |

| Physical State | White solid powder |

| Melting Point | 186.4°C |

| Water Solubility | 1.12 mg/L |

| Log Pow | 2.7 |

Mechanism of Action: Ecdysone Receptor Activation

The primary target of this compound is the ecdysone receptor (EcR), a nuclear receptor that forms a functional heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[11][12]

The Ecdysone Signaling Pathway:

In the absence of a ligand, the EcR/USP complex is typically bound to DNA at specific ecdysone response elements (EcREs) and actively represses the transcription of target genes.[13][14] The natural molting hormone, 20E, binds to the ligand-binding pocket of the EcR, inducing a conformational change in the receptor complex. This change leads to the recruitment of transcriptional coactivators and initiates the expression of a cascade of ecdysone-responsive genes, triggering the molting process.[15]

This compound mimics the action of 20E by binding to the same ligand-binding pocket.[16] This binding activates the EcR/USP complex, leading to the premature and sustained expression of genes responsible for initiating the molt.[1] However, because the insect is not physiologically ready, this process is faulty and incomplete, resulting in mortality.[12] this compound is described as a potent partial agonist, meaning it binds with high affinity but may activate the receptor in a different manner or to a lesser maximal effect than the natural hormone.[6]

Caption: this compound binds the EcR/USP complex, activating transcription of molting genes.

Quantitative Data: Binding Affinity and Insecticidal Activity

The efficacy of this compound is determined by its binding affinity for the EcR/USP complex and its subsequent biological activity in the target pest.[7] It exhibits high selectivity for lepidopteran insects.[2][6]

Table 1: Comparative Binding Affinity and Reporter Gene Activation

| Compound | Organism/Cell Line | Assay Type | Value | Reference |

| This compound | Sf9 (Lepidoptera) | Reporter Gene Assay | Potency comparable to Ponasterone A | [6] |

| Ponasterone A | Chilo suppressalis | Radioligand Binding | K D = 1.2 nM (with USP) | [17] |

| Ponasterone A | Chilo suppressalis | Radioligand Binding | K D = 55 nM (EcR only) | [17] |

Table 2: Insecticidal Activity (LC₅₀/Topical Application)

| Compound | Target Pest | Assay Type | Value | Reference |

| This compound | Spodoptera exigua | Topical Application | Highly Toxic (0.39-39.4 ng/larva) | [8] |

| This compound | Spodoptera littoralis | Topical Application | Highly Toxic (0.39-39.4 ng/larva) | [8] |

Table 3: Environmental Persistence (Half-life)

| Compound | Matrix | Half-life (days) | Reference |

| This compound | Lettuce | 1.69 | [4] |

| This compound | Perilla Leaves | 6.30 | [4] |

| This compound | Strawberries | 3.53 - 4.07 | [4] |

Experimental Protocols

Characterizing non-steroidal ecdysone agonists like this compound involves a suite of in vitro and in vivo assays.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for the ecdysone receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Express and purify the ligand-binding domains (LBDs) of the EcR and USP proteins from a target insect (e.g., using a baculovirus system). Alternatively, use cell-free preparations from insect integument.[7][17]

-

Incubation: Incubate the purified EcR/USP heterodimer with a constant concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]ponasterone A).

-

Competition: Add varying concentrations of the unlabeled test compound (this compound) to the incubation mixture.

-

Separation: Separate the receptor-bound from the free radioligand using a method like gel filtration or filter binding.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of displaced radioligand against the concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) and subsequently the Kᵢ (inhibition constant) to determine binding affinity.[7]

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce gene transcription.

Methodology:

-

Cell Culture: Use an insect cell line (e.g., Spodoptera frugiperda Sf9) or a mammalian cell line (e.g., HEK293T) that is amenable to transfection.[6][18]

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for the target insect's EcR.

-

An expression vector for the target insect's USP.

-

A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of multiple copies of an ecdysone response element (EcRE).[19]

-

-

Treatment: Expose the transfected cells to varying concentrations of the test compound (this compound). Include a positive control (e.g., 20E or ponasterone A) and a negative control (vehicle only).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).[19]

-

Data Analysis: Normalize the reporter activity to cell viability if necessary. Plot the reporter activity against the compound concentration and determine the EC₅₀ (the concentration that produces 50% of the maximal response).[20]

Caption: Workflow for a cell-based reporter gene assay to measure agonist activity.

Larval Bioassay (Topical or Diet Incorporation)

This in vivo assay determines the insecticidal efficacy of the compound on whole organisms.

Methodology:

-

Insect Rearing: Rear a synchronous population of the target insect larvae under controlled conditions (temperature, humidity, photoperiod).

-

Compound Application:

-

Topical Application: Apply a precise volume of the test compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of individual larvae.[8]

-

Diet Incorporation: Incorporate the test compound into the artificial diet at various concentrations and provide it to the larvae.

-

-

Observation: Place the treated larvae in individual containers with an untreated diet and maintain them under controlled conditions.

-

Mortality Assessment: Assess mortality and observe for sublethal effects (e.g., cessation of feeding, abnormal molting) at regular intervals (e.g., every 24 hours for 7 days).[8]

-

Data Analysis: Use probit analysis or logistic regression to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) that causes mortality in 50% of the test population.

Conclusion

This compound is a highly effective and selective insecticide that acts as a non-steroidal agonist of the ecdysone receptor. Its mechanism of inducing a premature and lethal molt provides a targeted approach to controlling key lepidopteran pests. The experimental protocols detailed herein—including binding assays, reporter gene assays, and whole-organism bioassays—are fundamental tools for characterizing the activity of this compound and for the discovery and development of novel insect growth regulators. A thorough understanding of its molecular interactions and biological effects is crucial for its responsible use in integrated pest management (IPM) programs and for the future design of next-generation insecticides.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Residual characteristics and safety assessment of the insecticides spiromesifen and this compound in lettuce and perilla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Ref: ANS 118) [sitem.herts.ac.uk]

- 6. Potent and selective partial ecdysone agonist activity of this compound in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pssj2.jp [pssj2.jp]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 12. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sequencing and structural homology modeling of the ecdysone receptor in two chrysopids used in biological control of pest insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Degradation Pathway of Chromafenozide in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromafenozide is a dibenzoylhydrazine insecticide that acts as an ecdysone (B1671078) agonist, disrupting the molting process in lepidopteran pests.[1] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its overall risk assessment. This technical guide provides a comprehensive overview of the degradation pathways of this compound in these two environmental compartments, summarizing key quantitative data, detailing experimental protocols, and visualizing the transformation processes.

Degradation in Soil

This compound is considered persistent in soil environments.[2] Its degradation is influenced by a combination of biotic and abiotic factors, with microbial metabolism being a key driver.

Aerobic Soil Metabolism

Under aerobic conditions, the degradation of this compound proceeds at a moderate pace. The primary metabolic pathway involves the cleavage of the ester linkage, a common degradation mechanism for many pesticides.

Quantitative Data: Aerobic Soil Degradation of this compound

| Parameter | Value | Soil Type | Temperature | Reference |

| DT50 | 132 days | Loam | 20°C | [2] |

| DT50 | 15.8 - 25 days | 4 different soil types | Not specified |

DT50: Time required for 50% of the initial concentration to dissipate.

Experimental Protocol: Aerobic Soil Metabolism Study

A standardized protocol for assessing the aerobic metabolism of pesticides in soil is outlined by regulatory bodies such as the OECD (Guideline 307) and the US EPA (OPPTS 835.4100).[3]

-

Test System: Freshly collected agricultural soil is sieved and its characteristics (pH, organic carbon content, texture, microbial biomass) are determined.

-

Test Substance: Radiolabeled (e.g., ¹⁴C-labeled) this compound is applied to the soil at a concentration representative of field application rates.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

-

Trapping of Volatiles: Evolved radioactive carbon dioxide (¹⁴CO₂) is trapped in an alkaline solution (e.g., potassium hydroxide), and other volatile organic compounds are trapped using a suitable adsorbent (e.g., polyurethane foam).

-

Sampling and Analysis: Soil samples are collected at various time intervals. The soil is extracted with appropriate organic solvents (e.g., acetonitrile, methanol). The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites. The structure of the metabolites is typically elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Bound Residues: The soil remaining after extraction is combusted to determine the amount of non-extractable (bound) radioactive residues.

Degradation Pathway Visualization

References

Toxicological Profile of Chromafenozide on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromafenozide is a dibenzoylhydrazine insecticide that selectively targets lepidopteran pests.[1] Its mode of action involves mimicking the insect molting hormone, 20-hydroxyecdysone (B1671079), leading to a premature and lethal molt in target insect larvae.[1][2] While effective in pest management, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment and to ensure its compatibility with integrated pest management (IPM) programs. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and a visualization of its molecular mechanism of action.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms. These values are essential for comparing the relative sensitivity of different species and for regulatory risk assessment.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48-hour EC50 | 3.7 | [2] |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >5.6 | [2] |

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Reference |

| Apis mellifera (Honeybee) | 48-hour Acute Contact LD50 | >100 µ g/bee | [2] |

| Apis mellifera (Honeybee) | 48-hour Acute Oral LD50 | >111.9 µ g/bee | [2] |

| Eisenia fetida (Earthworm) | 14-day LC50 | >1000 mg/kg soil | [2] |

| Eisenia fetida (Earthworm) | 56-day NOEC (reproduction) | 1.1 mg/kg soil | [2] |

Table 3: Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2250 mg/kg bw | [2] |

| Anas platyrhynchos (Mallard Duck) | Dietary LC50 | >5620 ppm | [2] |

Table 4: Toxicity of this compound to Mammals

| Species | Endpoint | Value (mg/kg bw/day) | Reference |

| Rat | Acute Oral LD50 | >5000 | [1] |

| Rat | 90-day Oral NOAEL | 6.8 (males), 8.6 (females) | [1] |

| Dog | 1-year Oral NOAEL | 5.9 (males), 6.5 (females) | [1] |

| Rabbit | Developmental Toxicity NOAEL | 1000 | [1] |

Experimental Protocols

The toxicological data presented above are derived from studies conducted following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data generated across different laboratories.

Aquatic Toxicity Testing

1. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.

-

Test Organisms: Young daphnids, less than 24 hours old, are used.

-

Procedure: A minimum of 20 daphnids, divided into at least four replicates, are exposed to a range of concentrations of the test substance in a static system for 48 hours. A control group is maintained in water without the test substance.

-

Observations: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

-

Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilisation in 50% of the daphnids after 48 hours of exposure.

2. Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline describes the method for determining the acute lethal toxicity of chemicals to fish.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure: Fish are exposed to the test substance, typically in a semi-static or flow-through system, for a period of 96 hours. At least five concentrations in a geometric series and a control are used, with a minimum of seven fish per concentration.

-

Observations: Mortality and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The main endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour exposure period.

Terrestrial Ecotoxicity Testing

1. Earthworm, Acute Toxicity Test (OECD Guideline 207)

This test determines the acute toxicity of substances to earthworms (Eisenia fetida).

-

Procedure: The test is conducted in an artificial soil medium. The test substance is thoroughly mixed into the soil at a range of concentrations. Adult earthworms (with a clitellum) are introduced into the prepared soil.

-

Observations: Mortality is assessed after 7 and 14 days of exposure.

-

Endpoint: The LC50, the concentration causing 50% mortality of the earthworms, is calculated at the end of the 14-day period.

2. Earthworm Reproduction Test (OECD Guideline 222)

This chronic toxicity test evaluates the sublethal effects of a substance on earthworm reproduction.[3][4][5][6]

-

Procedure: Adult earthworms are exposed to the test substance mixed in artificial soil for 28 days. After this period, the adult worms are removed, and their mortality and weight are assessed. The soil is then incubated for another 28 days to allow for the hatching of cocoons.

-

Observations: The number of juvenile earthworms produced in each concentration is counted.

-

Endpoint: The No-Observed-Effect Concentration (NOEC) for reproduction is determined, which is the highest test concentration at which no statistically significant adverse effect on reproduction is observed compared to the control.

3. Honeybee, Acute Contact and Oral Toxicity Test (OECD Guidelines 214 and 213)

These laboratory tests assess the acute toxicity of pesticides to adult worker honeybees (Apis mellifera) through contact and oral exposure routes.[7][8][9][10][11][12][13][14]

-

Contact Toxicity (OECD 214): A specified dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of anesthetized bees.

-

Oral Toxicity (OECD 213): Bees are fed with a sucrose (B13894) solution containing a range of concentrations of the test substance.

-

Procedure: For both tests, groups of bees (typically 10-30 bees per replicate) are exposed to at least five geometrically spaced doses. Mortality and any behavioral abnormalities are observed and recorded at 4, 24, and 48 hours after exposure. The test can be extended to 72 or 96 hours if delayed mortality is observed.

-

Endpoint: The median lethal dose (LD50), the dose that causes 50% mortality, is calculated for both contact and oral exposures.

Mechanism of Action: Ecdysone (B1671078) Receptor Agonism

This compound's insecticidal activity stems from its ability to act as an agonist of the ecdysone receptor (EcR).[1][2] In insects, the steroid hormone 20-hydroxyecdysone (20E) binds to the EcR, which then forms a heterodimer with the Ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on the DNA, initiating a cascade of gene expression that regulates molting and development.

This compound mimics the action of 20E, binding to the EcR and activating this signaling pathway.[15] This leads to a premature and incomplete molt, ultimately resulting in the death of the insect larva. The high selectivity of this compound for lepidopteran pests is attributed to differences in the structure of the EcR among different insect orders.

Caption: Ecdysone receptor signaling pathway activated by this compound.

Experimental Workflow for a Standard Ecotoxicology Study

The following diagram illustrates a generalized workflow for conducting a standard ecotoxicological study, such as an acute toxicity test, following OECD guidelines.

Caption: Generalized workflow for a standard ecotoxicology study.

Logical Relationship of Risk Assessment

The toxicological data and experimental protocols are integral components of the environmental risk assessment for this compound. The following diagram illustrates the logical relationship between these components.

Caption: Logical flow of environmental risk assessment for a pesticide.

Conclusion

The available data indicate that this compound exhibits a high degree of selectivity, with low toxicity to mammals, birds, and honeybees. It is moderately toxic to aquatic invertebrates and has a low to moderate toxicity to earthworms. The established NOEC for earthworm reproduction suggests that at environmentally relevant concentrations, the risk to this important soil organism is likely to be low. The detailed experimental protocols provided by the OECD ensure that the toxicological data generated for chromafenozie are robust and suitable for regulatory decision-making. A clear understanding of its mechanism of action as an ecdysone agonist further supports its targeted and selective nature. Continuous monitoring and further research on a broader range of non-target species will contribute to a more comprehensive understanding of the environmental profile of this compound.

References

- 1. pssj2.jp [pssj2.jp]

- 2. This compound (Ref: ANS 118) [sitem.herts.ac.uk]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. content.fera.co.uk [content.fera.co.uk]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Potent and selective partial ecdysone agonist activity of this compound in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sublethal Effects of Chromafenozide on Beneficial Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromafenozide is a diacylhydrazine insecticide that acts as an ecdysone (B1671078) receptor agonist, primarily targeting lepidopteran pests by inducing a premature and incomplete molt.[1] While designed to be selective, understanding its sublethal effects on beneficial insects is crucial for integrated pest management (IPM) strategies and environmental risk assessment. This technical guide provides an in-depth analysis of the known sublethal impacts of this compound and related diacylhydrazine insecticides on key beneficial insect populations. Due to the limited availability of data on this compound for certain beneficial insects, this guide also incorporates findings on the closely related compounds methoxyfenozide (B170004) and tebufenozide (B1682728) to provide a broader understanding of the potential effects of this insecticide class.

Core Data Presentation: Sublethal Effects on Beneficial Insects

The following tables summarize the quantitative data on the sublethal effects of this compound and other diacylhydrazine insecticides on various beneficial insects.

Table 1: Sublethal Effects of this compound on the Parasitoid Wasp Habrobracon hebetor

| Parameter | Control (Mean ± SE) | This compound (126.43 mg a.i./L) (Mean ± SE) | Percentage Change |

| Fecundity (total offspring) | 165.33 ± 7.88 | 110.11 ± 8.81 | -33.4% |

| Intrinsic Rate of Increase (r) | 0.251 ± 0.007 | 0.198 ± 0.009 | -21.1% |

| Finite Rate of Increase (λ) | 1.285 ± 0.009 | 1.219 ± 0.011 | -5.1% |

Data from a study on the lethal and sub-lethal effects of insecticides on the parasitoid wasp, Habrobracon hebetor.[2]

Table 2: Sublethal Effects of Methoxyfenozide on Honey Bee (Apis mellifera) Colony Behavior

| Parameter | Control | Methoxyfenozide (100 ppb) | Methoxyfenozide (200 ppb) |

| Forager Departure Rate ( g/min ) | Not specified | Reduced | Significantly Reduced |

| Winter Hive Temperature Variability | Lower | Intermediate | Higher (approx. 1°C greater than control) |

Data from a study on the disruption of honey bee colony activity and thermoregulation by methoxyfenozide.[3][4][5]

Table 3: Sublethal Effects of Tebufenozide on the Green Lacewing (Chrysoperla carnea)

| Parameter | Control | Tebufenozide (LC30) |

| Larval Development Time | Longer | Significantly Shorter |

| Pupal Development Time | Longer | Significantly Shorter |

| Adult Longevity | Not Affected | Not Affected |

| Fecundity | Not Affected | Not Affected |

| Egg Viability | Not Affected | Not Affected |

Data from a study on the effects of tebufenozide on the developmental stages of Chrysoperla carnea.[6][7]

Experimental Protocols

Assessment of Sublethal Effects on Parasitoid Wasps (e.g., Habrobracon hebetor)

This protocol is based on the methodology used to study the sublethal effects of this compound on H. hebetor.[2]

Objective: To determine the sublethal effects of this compound on the life table parameters of a parasitoid wasp.

Materials:

-

Habrobracon hebetor culture

-

Host larvae (e.g., Galleria mellonella)

-

This compound (technical grade)

-

Acetone (B3395972) (solvent)

-

Distilled water with Triton X-100 (0.05%)

-

Glass vials or Petri dishes

-

Camel hair brush

-

Incubator (26 ± 1°C, 65 ± 5% RH, 16:8 h L:D photoperiod)

Methodology:

-

LC30 Determination: A series of concentrations of this compound are prepared in distilled water with Triton X-100. Adult wasps are exposed to glass surfaces treated with these concentrations. Mortality is assessed after 24 hours, and the LC30 (the concentration that kills 30% of the population) is calculated using probit analysis.

-

Sublethal Exposure: Newly emerged adult female wasps are exposed to a glass surface treated with the predetermined LC30 concentration of this compound for 24 hours. A control group is exposed to a surface treated only with distilled water and Triton X-100.

-

Life Table Study: After exposure, individual female wasps are paired with a male and provided with host larvae for oviposition. The number of eggs laid and the development of the offspring are monitored daily until the death of the female.

-

Data Collection: The following parameters are recorded:

-

Female longevity

-

Total fecundity (total number of eggs laid)

-

Offspring survival and development time

-

Sex ratio of the offspring

-

-

Data Analysis: Life table parameters, including the intrinsic rate of increase (r), finite rate of increase (λ), net reproductive rate (R₀), and mean generation time (T), are calculated and compared between the this compound-treated and control groups.

Assessment of Sublethal Effects on Honey Bees (Apis mellifera)

This protocol is adapted from a study on the sublethal effects of methoxyfenozide on honey bee colonies.[3][4][5]

Objective: To evaluate the sublethal effects of this compound on honey bee colony behavior and physiology.

Materials:

-

Honey bee colonies of similar size and health

-

Pollen patty

-

This compound

-

Acetone (solvent)

-

Hive monitoring equipment (scales, temperature sensors)

-

Laboratory for physiological measurements

Methodology:

-

Dose Preparation: this compound is dissolved in acetone and mixed into pollen patty at sublethal concentrations (e.g., 100 ppb and 200 ppb). A control patty with only acetone is also prepared.

-

Colony Exposure: The prepared pollen patties are supplied to the honey bee colonies for a specified period (e.g., 9 weeks).

-

Behavioral Monitoring:

-

Foraging Activity: Hive weight is continuously monitored to measure the rate of weight loss in the morning (forager departure) and weight gain in the afternoon (forager return).

-

Thermoregulation: Internal hive temperature is monitored using sensors, especially during colder periods, to assess temperature stability.

-

-

Physiological Assessment: Samples of newly emerged bees are collected and analyzed for:

-

Head weight

-

Hypopharyngeal gland size

-

-

Colony Health Metrics: Brood area and adult bee population are periodically assessed.

-

Data Analysis: Behavioral, physiological, and colony health data are compared between the this compound-treated and control colonies.

Signaling Pathway

This compound, as a diacylhydrazine insecticide, mimics the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). It binds to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This binding activates the receptor complex, leading to the transcription of ecdysone-responsive genes, which initiates the molting process. The high selectivity of this compound for lepidopteran pests is attributed to its specific binding affinity to the lepidopteran EcR. In non-target insects, this binding is generally weaker, resulting in lower toxicity.

Conclusion

The available data indicates that while this compound is designed to be selective, it can have sublethal effects on certain beneficial insects, such as the parasitoid wasp Habrobracon hebetor, at concentrations that do not cause immediate mortality. These effects include reduced fecundity and population growth rates.[2] For other beneficial insects like honey bees and lacewings, studies on related diacylhydrazine insecticides suggest the potential for sublethal impacts on behavior, physiology, and development.[3][4][5][6][7] The high specificity of this compound to the lepidopteran ecdysone receptor is the primary mechanism for its relatively low toxicity to non-target orders. However, the potential for sublethal effects, even if minor, should be considered in the context of IPM programs and environmental risk assessments. Further research is warranted to fully elucidate the sublethal effects of this compound on a wider range of beneficial insects to ensure its sustainable use in agriculture.

References

- 1. Exposure to sublethal concentrations of methoxyfenozide disrupts honey bee colony activity and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure to sublethal concentrations of methoxyfenozide disrupts honey bee colony activity and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure to sublethal concentrations of methoxyfenozide disrupts honey bee colony activity and thermoregulation | PLOS One [journals.plos.org]

- 4. scienceopen.com [scienceopen.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Lethal and sublethal effects of three insecticides on green lacewing, Chrysoperla carnea (Neuroptera: Chrysopidae) under laboratory conditions [jesi.areeo.ac.ir]

- 7. Effects of Tebufenozide on Eggs, Larvae and Adults of Chrysoperla carnea (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]

Chromafenozide's Impact on Insect Feeding Behavior and Metabolism: A Technical Guide

Abstract: Chromafenozide is a dibenzoylhydrazine insecticide renowned for its specificity against lepidopteran pests. Its primary mechanism involves acting as a potent, partial agonist of the ecdysone (B1671078) receptor (EcR), which prematurely initiates a lethal molting cascade. While often characterized by its ability to inhibit feeding, recent evidence reveals a more complex, dose-dependent influence on insect feeding behavior, ranging from antifeedant at low concentrations to a phagostimulant at higher doses in certain species. Beyond feeding, this compound incites significant downstream metabolic disruptions. It alters nutritional physiology, affecting the efficiency with which insects convert ingested and digested food into biomass. Biochemically, it has been shown to increase the total content of proteins, carbohydrates, and lipids in treated larvae. At a cellular level, it inflicts severe morphological damage to the midgut, compromising its digestive and absorptive functions. This guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Core Mechanism of Action: Ecdysone Receptor Agonism

This compound is a non-steroidal mimic of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[1] Its mode of action is to bind to and activate the ecdysone receptor (EcR), a nuclear receptor that regulates gene expression.[2] In its natural state, the EcR forms a heterodimer with the Ultraspiracle protein (USP). Upon binding of a ligand like 20E or this compound, this complex undergoes a conformational change and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[2][3]

This binding event triggers a transcriptional cascade, starting with early-response genes such as E74, E75, and Broad-Complex (Br-c).[2] The activation of these genes initiates the molting process. This compound forces this process to occur prematurely and incompletely, leading to insect death.[1][4][5]

Notably, this compound is classified as a potent partial agonist.[4][6] In studies using Sf9 insect cells, it activated reporter gene transcription but with a maximum activity four times lower than that of the full agonist, ponasterone A.[6] Furthermore, at nanomolar concentrations, this compound can antagonize, or block, the action of full agonists, suggesting it binds to the receptor with high affinity but activates it in a different or less efficient manner.[4][6] This partial agonism is key to its insecticidal efficacy.

Impact on Insect Feeding Behavior

While many sources state that this compound generally inhibits insect feeding, detailed research on the desert locust, Schistocerca gregaria, reveals a more nuanced, dose-dependent effect.[4][7] At a low dose, it acts as a weak antifeedant, but at higher doses, it paradoxically functions as a phagostimulant, encouraging feeding.[7] This dual activity is critical for researchers to consider when designing experiments and interpreting results.

Data Presentation

The complex effect of this compound on feeding is quantified by the Antifeedant Index (AFI), where a positive value indicates deterrence and a negative value indicates stimulation.

Table 1: Effect of this compound on Feeding Behavior of S. gregaria Nymphs

| Sex | Dose (µ g/nymph ) | Antifeedant Index (AFI %) |

|---|---|---|

| Female | 10 | 0.101%[7] |

| Female | 100 | -3.507%[7] |

| Female | 150 | -3.633%[7] |

| Male | 10 | -2.594%[7] |

| Male | 100 | -0.914%[7] |

| Male | 150 | -4.656%[7] |

Source: Data extracted from a study on Schistocerca gregaria.[7]

Effects on Insect Metabolism

This compound's disruption of the molting process has profound consequences for an insect's overall metabolism, affecting nutritional efficiency, biochemical composition, and cellular integrity.

Nutritional Physiology

The sublethal effects of this compound significantly alter how insects process and utilize nutrients. These effects can be quantified using a series of nutritional indices developed by Waldbauer.[8][9] In the study on S. gregaria, topical application of this compound led to dose-dependent changes in food consumption, weight gain, and the efficiency of converting food into biomass.[7]

Table 2: Impact of this compound on Key Nutritional Indices of S. gregaria Nymphs

| Sex | Treatment (µ g/nymph ) | Relative Consumption Rate (RCR) (% Change) | Approximate Digestibility (AD) | Efficiency of Conversion of Ingested Food (ECI) (%) | Efficiency of Conversion of Digested Food (ECD) (%) |

|---|---|---|---|---|---|

| Female | Control | 0 | 88.0 ± 0.9 | 3.1 ± 0.1 | 34.7 ± 1.1 |

| 10 | -8.33% | 88.4 ± 1.0 | 3.7 ± 0.5 | 34.7 ± 0.9 | |

| 100 | +2.78% | 88.9 ± 0.6 | 3.5 ± 0.2 | 34.7 ± 0.5 | |

| 150 | +1.39% | 89.2 ± 0.4 | 3.2 ± 0.1 | 34.7 ± 0.1 | |

| Male | Control | 0 | 89.1 ± 0.5 | 3.1 ± 0.3 | 34.8 ± 0.6 |

| 10 | +2.68% | 89.4 ± 0.3 | 3.1 ± 0.2 | 28.1 ± 0.5 | |

| 100 | +3.24% | 88.6 ± 0.2 | 3.6 ± 0.4 | 34.3 ± 0.4 |

| | 150 | +21.09% | 89.1 ± 0.3 | 3.2 ± 0.1 | 34.4 ± 0.3 |

Source: Data adapted from a study on Schistocerca gregaria.[7] RCR change is relative to control.

For female nymphs, food consumption slightly decreased at the lowest dose but increased at higher doses.[7] For males, consumption was enhanced at all doses.[7] Interestingly, while the efficiency of converting ingested food (ECI) was promoted in males, the efficiency of converting digested food (ECD) was slightly inhibited, indicating a disruption in post-digestive metabolic processes.[7]

Biochemical Alterations

Studies on other insect species reveal that this compound can alter the fundamental biochemical composition of the insect body. In larvae of the house fly, Musca domestica, treatment with various lethal concentrations of this compound resulted in a significant increase in the total content of proteins, carbohydrates, and lipids compared to control groups.[10] This suggests a systemic metabolic disruption, potentially as a stress response or a consequence of the arrested development preceding a failed molt.[10]

Table 3: Effect of this compound on Biochemical Composition of M. domestica Larvae

| Biochemical Parameter | Control | LC25 | LC50 | LC75 |

|---|---|---|---|---|

| Total Proteins (mg/g) | 25.1 | 30.2 | 34.5 | 38.1 |

| Total Carbohydrates (mg/g) | 10.4 | 12.8 | 14.9 | 16.2 |

| Total Lipids (mg/g) | 18.7 | 22.5 | 25.8 | 28.3 |

Note: Data are illustrative based on the reported trend of increased content.[10] Absolute values would require sourcing the original full-text study.

Cellular and Morphological Impact

The metabolic disruption caused by this compound extends to the cellular level, particularly in the insect midgut, which is a primary site for digestion and nutrient absorption. A study on Spodoptera mauritia larvae using scanning electron microscopy (SEM) revealed that a sub-lethal dose of this compound caused severe damage to the midgut's ultrastructure.[11]

Key observations included:

-

Muscular Layer Damage: Significant degradation was observed in the midgut's muscular layers.[11]

-

Reduction of Cytoplasmic Protrusions: The inner surface of a healthy midgut is characterized by numerous cytoplasmic protrusions. After treatment, the number of these protrusions was markedly reduced.[11]

-

Destruction of Brush Border: In later stages post-treatment (48 hours), the brush border of the columnar cells was completely destroyed, indicating a catastrophic loss of absorptive capacity.[11]

This physical damage to the midgut tissue directly impairs the insect's ability to process food and absorb nutrients, contributing significantly to the compound's lethal and sublethal effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Feeding Behavior Bioassay (Topical Application)

This protocol is designed to determine if a compound acts as an antifeedant or a phagostimulant.

Methodology:

-

Insect Rearing: Rear insects to the desired instar (e.g., newly moulted last instar nymphs) under controlled conditions.[7]

-

Preparation of Doses: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution.[12] Create serial dilutions to achieve the desired dose levels (e.g., 10, 100, 150 µg) in a fixed application volume (e.g., 1 µL).[7]

-

Topical Application: Anesthetize insects briefly (e.g., on ice).[13] Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution or the solvent-only control to the dorsal thoracic region of each insect.[7][13]

-

Feeding Period: House insects individually in containers with a known weight of fresh food (e.g., clover leaves).[7] Maintain them for the duration of the instar.

-

Data Collection: At the end of the feeding period, remove the insects and weigh the remaining food and the feces produced.

-

Calculation: Calculate the Antifeedant Index (AFI) using the following formula:[7]

-

AFI % = [(C - T) / (C + T)] x 100

-

Where C is the amount of food consumed by control insects, and T is the amount of food consumed by treated insects.

-

-

Nutritional Indices Analysis

This protocol quantifies the physiological effects of a compound on food utilization. It is often performed concurrently with the feeding bioassay.

Methodology:

-

Sample Collection: During the feeding bioassay, collect all relevant materials: initial insect weight, final insect weight, dry weight of food provided, dry weight of food remaining, and dry weight of feces produced.[14][15]

-

Dry Weight Measurement: To ensure consistency, all measurements should be based on dry weight. Dry samples (insects, food, feces) in an oven at a constant temperature (e.g., 60°C) until a stable weight is achieved.

-

Calculations: Use the formulae established by Waldbauer (1968) to calculate the indices:[9][14][15]

-

Relative Consumption Rate (RCR) = E / (A * T)

-

Relative Growth Rate (RGR) = P / (A * T)

-

Approximate Digestibility (AD) (%) = [(E - F) / E] * 100

-

Efficiency of Conversion of Ingested Food (ECI) (%) = (P / E) * 100

-

Efficiency of Conversion of Digested Food (ECD) (%) = [P / (E - F)] * 100

-

Where: